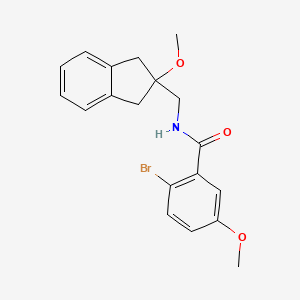

2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Description

2-Bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a brominated benzamide derivative featuring a substituted indenylmethyl group. Its molecular formula is C₁₉H₁₉BrN₂O₃ (molecular weight: 427.27 g/mol). The compound’s structure includes:

- Bromo substituent at the 2-position of the benzamide ring, contributing electron-withdrawing effects.

- Methoxy group at the 5-position, providing electron-donating character.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatics and conformationally restricted side chains.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO3/c1-23-15-7-8-17(20)16(9-15)18(22)21-12-19(24-2)10-13-5-3-4-6-14(13)11-19/h3-9H,10-12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUARCRADFNSZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps:

Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.

Formation of Indane Moiety: The indane moiety is synthesized separately through a series of reactions, including cyclization and methoxylation.

Coupling Reaction: The brominated benzamide and the indane moiety are coupled using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-[5-(1,3-Benzoxazol-2-Yl)-2-Chlorophenyl]-5-Bromo-2-Methoxybenzamide (CAS 313402-13-0)

- Molecular Formula : C₂₁H₁₄BrClN₂O₃ (457.70 g/mol) .

- Key Differences :

- Replaces the indenylmethyl group with a benzoxazole-substituted phenyl ring , enhancing aromaticity and introducing hydrogen-bond acceptors.

- Chlorine at the 2-position of the phenyl ring adds steric and electronic effects distinct from the target compound’s methoxy group.

- Implications : The benzoxazole moiety may improve binding to aromatic-rich enzyme pockets (e.g., kinase ATP sites) but reduce solubility compared to the target’s indenylmethyl chain.

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-Yl]Oxy]Benzamide

- Synthesis Yield : 90% via acyl chloride coupling .

- Key Differences :

- Trifluoropropoxy group at the 2-position increases hydrophobicity and metabolic stability.

- Fluorine atoms at the 5- and 6-positions enhance electronegativity and membrane permeability.

- Implications : The trifluoromethyl group may improve blood-brain barrier penetration relative to the target compound’s methoxy group.

Side-Chain Modifications

N-((2-Hydroxy-2,3-Dihydro-1H-Inden-2-Yl)Methyl)-3,5-Dimethylisoxazole-4-Carboxamide

- Structural Features :

- Implications : The isoxazole ring may reduce steric hindrance, facilitating binding to shallow enzyme pockets.

1,1-Dibenzyl-4-[(5,6-Dimethoxy-1-Oxo-2,3-Dihydro-1H-Inden-2-Yl)Methyl]Piperidinium Bromide (CAS 844694-85-5)

- Molecular Formula: C₃₁H₃₄BrNO₃ (572.51 g/mol) .

- Key Differences: Piperidinium group introduces positive charge, enhancing water solubility. 5,6-Dimethoxyindanone core replaces the benzamide, shifting pharmacological activity toward cholinesterase inhibition (similar to donepezil derivatives).

- Implications : The quaternary ammonium group limits blood-brain barrier penetration, contrasting with the neutral benzamide in the target compound.

Functional Group Replacements

2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-N-[2-[[3-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-Benzamide

- Trifluoromethylpyridine side chain enhances π-π stacking interactions.

- Implications : The thioether group may confer resistance to oxidative degradation compared to the target’s ether linkages.

Comparative Data Table

Biological Activity

2-bromo-5-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 325.20 g/mol. Its structure includes a bromine atom, methoxy groups, and an indene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.20 g/mol |

| CAS Number | 29278-11-3 |

| LogP | 2.1975 |

Biological Activity

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes related to cell proliferation.

Mechanism of Action

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G1/S checkpoint.

Case Studies

-

Study on Cell Lines : A study evaluated the cytotoxic effects of related benzamide derivatives on human cancer cell lines (MCF7, NCI-H460). The results demonstrated an IC50 value of approximately 10 µM for significant growth inhibition.

Compound Cell Line IC50 (µM) Benzamide Derivative A MCF7 10 Benzamide Derivative B NCI-H460 12 - In Vivo Studies : In animal models, compounds similar to this compound were tested for their ability to reduce tumor size. Results indicated a significant reduction in tumor volume compared to control groups.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.